

History of chlorodifluoromethane (HCFC-22) development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Chlorodifluoromethane

Cat. No.: B1668795

[Get Quote](#)

An In-Depth Technical Guide to the History and Development of **Chlorodifluoromethane** (HCFC-22)

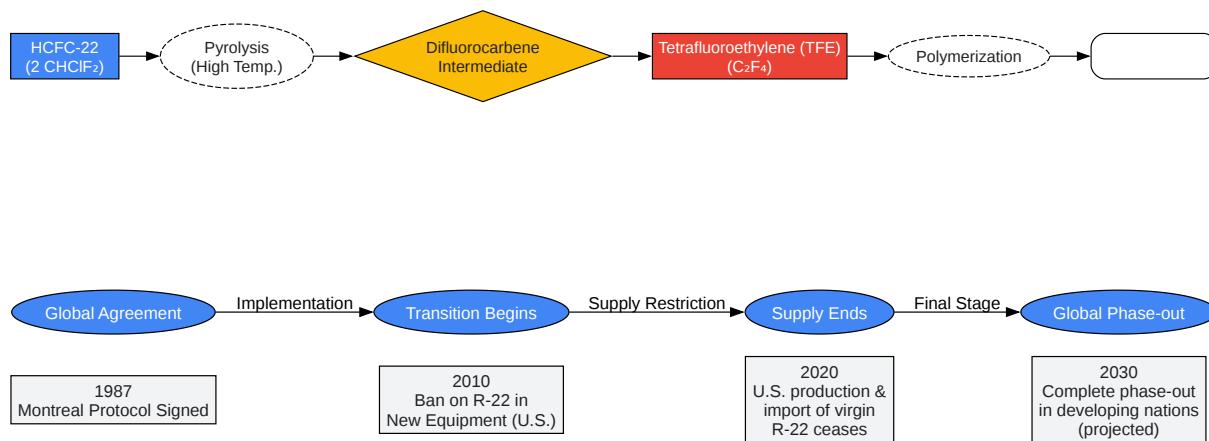
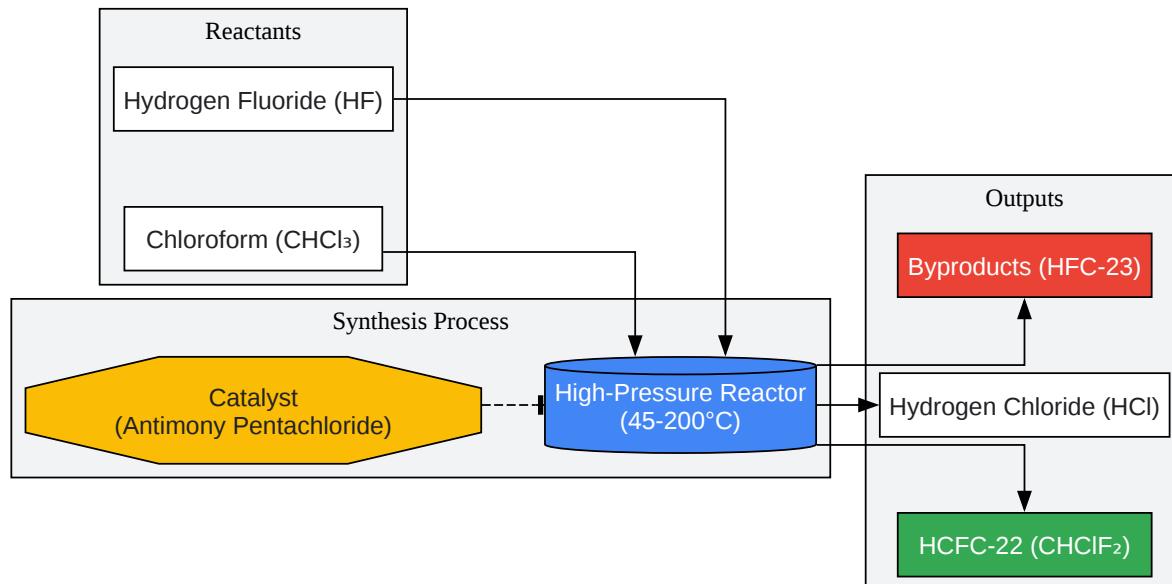
Abstract

Chlorodifluoromethane (CHClF_2), widely known as HCFC-22 or R-22, represents a pivotal chapter in the history of industrial chemistry and materials science. Initially heralded as a safer and more efficient alternative to early refrigerants, its journey from a ubiquitous cooling agent to a highly regulated substance encapsulates the evolving understanding of chemical impact on the global environment. This guide provides a comprehensive technical overview of HCFC-22's development, from its chemical synthesis and rise to prominence in refrigeration and fluoropolymer manufacturing to the scientific discoveries that revealed its environmental consequences. We will explore the causality behind its widespread adoption, the mechanisms of its atmospheric impact, and the global regulatory frameworks that have dictated its ongoing phase-out. This narrative serves as a case study in the lifecycle of an industrial chemical, highlighting the interplay between innovation, application, environmental science, and international policy.

Part 1: The Genesis of a Workhorse Chemical The Pre-HCFC Era: A Demand for Safer Alternatives

The early 20th century's refrigeration and air conditioning industries were built upon compounds like ammonia (NH_3), sulfur dioxide (SO_2), and methyl chloride (CH_3Cl). While

effective, these refrigerants were toxic, flammable, or both, posing significant risks in residential and commercial applications. The search for a non-flammable, non-toxic, and efficient alternative was a primary driver of chemical innovation. This led to the development of chlorofluorocarbons (CFCs) by researchers like Thomas Midgley Jr. in the 1920s.^[1] While CFCs solved the immediate safety concerns, their remarkable stability would later be identified as a major environmental liability.



Synthesis and Industrial Production of HCFC-22

Chlorodifluoromethane was first commercialized in the 1930s, gaining widespread use in air-conditioning systems by the late 1950s.^[2] Its industrial production is a testament to the advancements in organofluorine chemistry. The primary manufacturing process involves the catalyzed reaction of chloroform (CHCl_3) with anhydrous hydrogen fluoride (HF).^{[3][4][5]}

The simplified stoichiometric relationship is: $\text{CHCl}_3 + 2 \text{ HF} \rightarrow \text{CHClF}_2 + 2 \text{ HCl}$ ^{[4][5]}

Experimental Protocol: Industrial Synthesis of **Chlorodifluoromethane**

- **Catalyst Preparation:** The reaction is typically catalyzed by a Lewis acid, with antimony pentachloride (SbCl_5) being the most common choice.^{[3][6]} The catalyst enhances the rate and selectivity of the fluorination reaction.
- **Reactant Feed:** Chloroform and anhydrous hydrogen fluoride are introduced into a continuous-flow reactor containing the catalyst.^[6]
- **Reaction Conditions:** The reaction is conducted under high pressure and at temperatures ranging from 45 to 200°C.^[6] These conditions are optimized to favor the formation of HCFC-22 while managing the generation of byproducts.
- **Byproduct Generation:** A notable byproduct of this synthesis is trifluoromethane (HFC-23), a potent greenhouse gas, which is formed through over-fluorination.^{[6][7]} Minimizing HFC-23 generation is a key objective in process optimization.
- **Purification:** The resulting gas stream, containing HCFC-22, unreacted starting materials, hydrogen chloride (HCl), and byproducts, undergoes purification. This typically involves distillation and washing steps to isolate HCFC-22 to the required industrial purity.^[3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thomas Midgley Jr. - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbino.com [nbino.com]
- 4. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 5. Chloroform - Wikipedia [en.wikipedia.org]
- 6. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [History of chlorodifluoromethane (HCFC-22) development]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668795#history-of-chlorodifluoromethane-hcfc-22-development>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com